In Vitro Cytotoxicity: Topotecan Exhibits Intermediate Potency Between SN-38 and Irinotecan
In a head-to-head comparison using human colon carcinoma HT-29 cells, topotecan (TPT) demonstrated an IC50 of 33 nM, which is less cytotoxic than SN-38 (IC50: 8.8 nM) and camptothecin (CPT, IC50: 10 nM), but significantly more cytotoxic than irinotecan (CPT-11, IC50: >100 nM) [1]. This in vitro potency ranking (SN-38 > CPT > 9-AC > TPT > CPT-11) was consistent across both whole-cell cytotoxicity and DNA damage assays (C1000 values: SN-38 0.037 µM; TPT 0.28 µM; CPT-11 >1 µM) [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 33 nM |
| Comparator Or Baseline | SN-38: 8.8 nM; CPT: 10 nM; 9-AC: 19 nM; CPT-11 (irinotecan): >100 nM |
| Quantified Difference | TPT is ~3.75× less potent than SN-38, but >3× more potent than CPT-11 |
| Conditions | Human colon carcinoma HT-29 cells; colony-forming assay |
Why This Matters
This data clarifies that topotecan is not simply a 'weaker irinotecan'; it is a distinct entity with its own potency profile, which is critical for dose selection and in vitro assay design.
- [1] Tanizawa A, Fujimori A, Fujimori Y, Pommier Y. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. J Natl Cancer Inst. 1994;86(11):836-842. View Source
